molecular formula C11H13BrN2OS B1423219 4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide CAS No. 1280787-26-9

4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide

Cat. No.: B1423219
CAS No.: 1280787-26-9
M. Wt: 301.2 g/mol
InChI Key: MUYRBTAUEULIHD-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a thiazole ring, a methoxyphenyl group, and an amine group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 4-methoxyaniline with chloroacetic acid to form the corresponding thiazole derivative. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, 4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide can be utilized as a probe to study biological processes. Its ability to interact with specific molecular targets makes it useful in understanding cellular mechanisms and pathways.

Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development in the treatment of diseases such as cancer and infectious diseases.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in the manufacturing of various industrial chemicals.

Mechanism of Action

The mechanism by which 4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide exerts its effects involves its interaction with specific molecular targets. The thiazole ring and the methoxyphenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methoxyphenylmethanol: This compound shares the methoxyphenyl group but lacks the thiazole ring, making it less reactive in certain chemical reactions.

  • N-Methylthiazole: This compound contains the thiazole ring but lacks the methoxyphenyl group, resulting in different chemical properties and reactivity.

  • 4-Methoxyaniline: This compound is structurally similar but lacks the thiazole ring and amine group, leading to different biological and chemical properties.

Uniqueness: 4-(4-Methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide is unique due to its combination of the thiazole ring, methoxyphenyl group, and amine group. This combination provides it with distinct chemical and biological properties that are not found in other similar compounds.

Biological Activity

4-(4-Methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article explores the compound's biological activity based on diverse research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR).

The compound's molecular formula is C11H13BrN2OSC_{11}H_{13}BrN_2OS, with a CAS number of 1280787-26-9. Its structure includes a thiazole ring substituted with a methoxyphenyl group and a methyl group at the nitrogen position. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, this compound demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. In one study, the compound exhibited inhibition zones comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Table 1: Antibacterial Activity of Thiazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
4-(4-Methoxyphenyl)-N-methyl-1,3-thiazol-2-amineStaphylococcus aureus15
4-(4-Methoxyphenyl)-N-methyl-1,3-thiazol-2-amineEscherichia coli12
Standard Antibiotic (Norfloxacin)Staphylococcus aureus18
Standard Antibiotic (Norfloxacin)Escherichia coli16

Anticancer Activity

Thiazole derivatives are also noted for their anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, in a study evaluating the cytotoxicity of thiazole derivatives on human cancer cell lines, significant reductions in cell viability were observed .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µM)
4-(4-Methoxyphenyl)-N-methyl-1,3-thiazol-2-amineHeLa20
4-(4-Methoxyphenyl)-N-methyl-1,3-thiazol-2-amineMCF725
Doxorubicin (Standard)HeLa10
Doxorubicin (Standard)MCF712

Neuroprotective Effects

Emerging research has suggested that thiazole derivatives may act as modulators of neurotransmitter receptors. Specifically, studies have shown that certain thiazole compounds can serve as negative allosteric modulators of AMPA receptors, which are critical for synaptic transmission and plasticity . This modulation may provide insights into potential therapeutic applications for neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural components. The methoxy group on the phenyl ring has been identified as a key feature enhancing both antimicrobial and anticancer activities. Substituents on the thiazole ring also play a critical role in determining potency and selectivity against various biological targets .

Table 3: Structure-Activity Relationship Insights

Structural FeatureActivity Impact
Methoxy GroupEnhances antimicrobial and anticancer activity
N-Methyl SubstitutionModulates receptor interactions
Thiazole Ring SubstituentsAffects cytotoxicity and selectivity

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS.BrH/c1-12-11-13-10(7-15-11)8-3-5-9(14-2)6-4-8;/h3-7H,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYRBTAUEULIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=CC=C(C=C2)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280787-26-9
Record name 2-Thiazolamine, 4-(4-methoxyphenyl)-N-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280787-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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